molecular formula C13H9BrN2 B8450984 6-Bromo-3-phenyl-imidazo[1,2-a]pyridine

6-Bromo-3-phenyl-imidazo[1,2-a]pyridine

Cat. No. B8450984
M. Wt: 273.13 g/mol
InChI Key: DXSBISVNFDTTFY-UHFFFAOYSA-N
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Patent
US09315502B2

Procedure details

The title compound, off-white solid (0.4 g, 68%), MS (ISP) m/z=273.4 [(M+H)+], mp 77° C., was prepared in accordance with the general method of intermediate E from commercially available 6-bromo-3-iodoimidazo[1,2-a]pyridine (0.7 g, 2.17 mmol) and commercially available phenylboronic acid (0.29 g, 2.38 mmol).
[Compound]
Name
solid
Quantity
0.4 g
Type
reactant
Reaction Step One
[Compound]
Name
intermediate E
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8](I)=[CH:9][N:10]=2)[CH:7]=1.[C:12]1(B(O)O)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[CH:9][N:10]=2)[CH:7]=1

Inputs

Step One
Name
solid
Quantity
0.4 g
Type
reactant
Smiles
Name
intermediate E
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.7 g
Type
reactant
Smiles
BrC=1C=CC=2N(C1)C(=CN2)I
Name
Quantity
0.29 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2N(C1)C(=CN2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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